molecular formula C15H19N3O3 B7467488 N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide

N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide

Cat. No.: B7467488
M. Wt: 289.33 g/mol
InChI Key: RJJPSIZGNJXAME-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique phthalazine core structure, which is functionalized with a methoxyethyl group, a propyl chain, and a carboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the phthalazine core, followed by the introduction of the propyl group and the methoxyethyl group through alkylation reactions. The final step involves the formation of the carboxamide group via amidation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of alkylated or arylated derivatives .

Scientific Research Applications

N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide is unique due to its combination of functional groups and the phthalazine core structure. This combination imparts specific chemical properties and reactivity that are not found in the similar compounds listed above. The presence of the carboxamide group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(2-methoxyethyl)-4-oxo-3-propylphthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-3-9-18-15(20)12-7-5-4-6-11(12)13(17-18)14(19)16-8-10-21-2/h4-7H,3,8-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJPSIZGNJXAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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